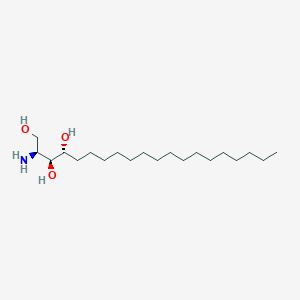![molecular formula C19H29NO B131879 (3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile CAS No. 151774-83-3](/img/structure/B131879.png)
(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxyethylcyclohexanone can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxyethylcyclohexanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the reduction of 3-oxocyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group into a secondary alcohol, resulting in the formation of 3-hydroxyethylcyclohexanone.
Industrial Production Methods
In industrial settings, the production of 3-hydroxyethylcyclohexanone often involves large-scale oxidation or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial production typically employs continuous flow reactors to ensure efficient and consistent synthesis.
化学反応の分析
Types of Reactions
3-Hydroxyethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 3-oxocyclohexanone using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield 3-hydroxyethylcyclohexanol.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: 3-Oxocyclohexanone.
Reduction: 3-Hydroxyethylcyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
3-Hydroxyethylcyclohexanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-hydroxyethylcyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, resulting in the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexanone: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclohexanone: Similar structure but without the ethyl group, leading to different reactivity and applications.
3-Ethylcyclohexanone: Contains an ethyl group instead of a hydroxyethyl group, resulting in different chemical properties.
Uniqueness
3-Hydroxyethylcyclohexanone is unique due to the presence of both a ketone group and a hydroxyethyl substituent. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
151774-83-3 |
|---|---|
分子式 |
C19H29NO |
分子量 |
287.4 g/mol |
IUPAC名 |
(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C19H29NO/c1-19-9-8-16-15-6-4-14(21)10-12(15)2-5-17(16)18(19)7-3-13(19)11-20/h12-18,21H,2-10H2,1H3/t12-,13+,14+,15-,16+,17+,18-,19+/m0/s1 |
InChIキー |
JAGRUIBFFLIBNA-NBSGIVTRSA-N |
SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
異性体SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2C#N)O |
正規SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
同義語 |
3-hydroxy-5-estrane-17-carbonitrile 3-hydroxy-5-estrane-17-carbonitrile, (3alpha,5alpha,17alpha)-isomer 3-OHECN ACN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B131830.png)
![methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate](/img/structure/B131831.png)
